2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2,4-dioxo-, ethyl ester
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Overview
Description
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2,4-dioxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of pyridine, thiazine, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2,4-dioxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of sodium hydride (NaH) as a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2,4-dioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2,4-dioxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2,4-dioxo-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound shares a similar core structure but differs in its functional groups.
Various indole derivatives: These compounds also have a fused ring system and are studied for their biological activities.
Uniqueness
What sets 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2,4-dioxo-, ethyl ester apart is its unique combination of pyridine and thiazine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
81960-22-7 |
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Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-2,4-dioxopyrido[3,2-e][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C12H12N2O4S/c1-4-18-11(16)7-5-8-9(13-6(7)2)19-12(17)14(3)10(8)15/h5H,4H2,1-3H3 |
InChI Key |
ODNNLMBUPVLXLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=O)S2)C)C |
Origin of Product |
United States |
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